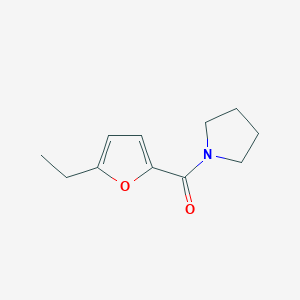
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone, also known as EFPM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EFPM is a synthetic compound that has been synthesized using different methods.
Wirkmechanismus
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone acts as a partial agonist at the mu-opioid receptor. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone binds to the mu-opioid receptor and activates it, resulting in the release of endogenous opioids such as endorphins. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone also blocks the action of exogenous opioids such as morphine, which may help in reducing opioid tolerance and dependence.
Biochemical and physiological effects
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit analgesic and anti-inflammatory activities. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has also been found to reduce opioid withdrawal symptoms. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been shown to increase the release of endogenous opioids such as endorphins. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has also been found to reduce the activity of the cAMP pathway, which may help in reducing opioid tolerance and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has advantages as a research compound due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound, which allows for easy modification of its chemical structure. However, (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has limitations as a research compound due to its potential toxic effects and lack of extensive research on its safety profile.
Zukünftige Richtungen
There are several future directions for the study of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone analogs with improved potency and selectivity. Another potential direction is the study of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone in animal models of opioid addiction to determine its efficacy in reducing opioid dependence and withdrawal symptoms. Additionally, the safety profile of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone needs to be extensively studied to determine its potential toxic effects.
Synthesemethoden
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has been synthesized using different methods. One of the most common methods used for the synthesis of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is the reaction of 5-ethylfuran-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to obtain (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone. Another method involves the reaction of 5-ethylfuran-2-carboxylic acid with pyrrolidine and acetic anhydride, followed by treatment with methylamine to obtain (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit analgesic and anti-inflammatory activities. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in the treatment of opioid addiction. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been found to bind to the mu-opioid receptor and exhibit partial agonist activity, which may help in reducing opioid withdrawal symptoms.
Eigenschaften
IUPAC Name |
(5-ethylfuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-9-5-6-10(14-9)11(13)12-7-3-4-8-12/h5-6H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPONLMQFRUMIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
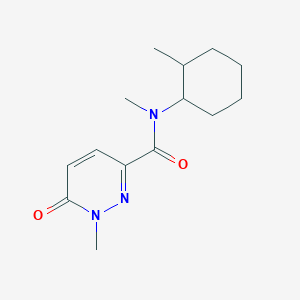

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
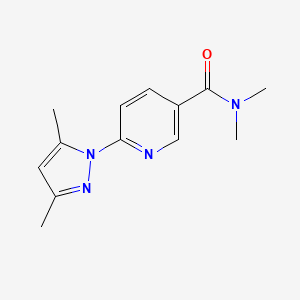


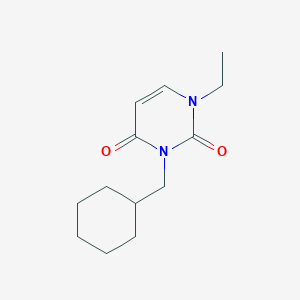

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
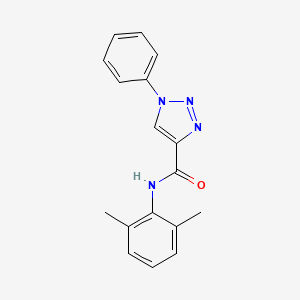
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)